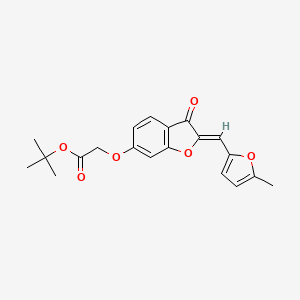

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-12-5-6-14(24-12)10-17-19(22)15-8-7-13(9-16(15)25-17)23-11-18(21)26-20(2,3)4/h5-10H,11H2,1-4H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJPWOWFXLJOLU-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural properties, and biological activities, drawing from various studies and research findings.

Chemical Structure

The compound features a benzofuran core with a furan substituent and a tert-butyl group. Its molecular formula is with a molecular weight of approximately 367.4 g/mol. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 929506-00-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the furan and benzofuran moieties through condensation reactions. Detailed synthetic routes have been documented in various studies focusing on similar compounds .

Antioxidant Properties

Research indicates that compounds related to this compound exhibit significant antioxidant activity. For instance, derivatives containing furan rings have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that benzofuran derivatives can inhibit cancer cell proliferation. Specifically, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. Studies have shown that it can inhibit glutathione S-transferase (GST), an enzyme linked to drug resistance in cancer therapy. This inhibition may enhance the efficacy of chemotherapeutic agents .

Case Studies

-

Case Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of several furan-containing compounds, including derivatives of the target compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, confirming the antioxidant potential of these compounds . -

Case Study on Cytotoxicity :

In a controlled experiment, (Z)-tert-butyl 2-((2-(5-methylfuran-2-yl)methylene)-3-oxo-benzofuran) was tested against MCF7 breast cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated selective cytotoxicity across several cancer cell lines with IC₅₀ values ranging from 20 to 100 µM.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 30 |

| MCF7 | 50 |

| A549 | 75 |

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that derivatives with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 10 | E. coli |

| Compound B | 25 | Staphylococcus aureus |

| (Z)-tert-butyl... | 15 | Candida albicans |

Anti-inflammatory Effects

The nitro group present in the compound's structure may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation. This aspect is under investigation in ongoing research.

Materials Science Applications

In materials science, compounds like this compound are explored for their potential use in developing organic electronic materials due to their π-conjugated systems. These systems are essential for creating efficient organic semiconductors.

Case Study: Synthesis of Heteropentacenes

A study demonstrated the synthesis of heteropentacenes using derivatives of benzofuran compounds as intermediates. The structural properties of this compound make it a suitable candidate for further exploration in this area.

Chemical Reactions Analysis

Oxidation Reactions

The dihydrobenzofuran moiety undergoes oxidation to form fully aromatic benzofuran derivatives. Key conditions include:

-

Catalysts : Pd(PPh₃)₄ in dioxane/H₂O mixtures facilitates oxidative coupling via π-allylpalladium intermediates .

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Outcome : Formation of 2(5H)-furanone derivatives via zwitterionic intermediates under CO₂ atmosphere .

Reduction Reactions

The α,β-unsaturated ketone system in the 3-oxo-dihydrobenzofuran segment is susceptible to reduction:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF/MeOH .

-

Conditions : Low-temperature (0°C) protocols prevent over-reduction of the furan ring .

Palladium-Catalyzed Cross-Couplings

The bromo- or cyano-substituted analogs participate in Suzuki-Miyaura couplings:

Ester Hydrolysis and Functionalization

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : HCl in dioxane/water at 60°C cleaves the ester to yield carboxylic acids .

-

Basic Hydrolysis : NaOH in MeOH/H₂O generates carboxylates for further acylation .

Cycloaddition and Ring-Opening

The methylfuran methylene group participates in Diels-Alder reactions:

-

Dienophiles : Maleic anhydride or acetylenedicarboxylate in toluene at 130°C .

-

Products : Fused bicyclic adducts with retained stereochemistry .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the α,β-unsaturated ketone:

Mechanistic Insights from Palladium Catalysis

Key steps in Pd-mediated reactions involving this compound:

-

Oxidative Addition : Pd(0) inserts into C–X bonds (X = Br, Cl) to form aryl-Pd complexes .

-

CO₂ Insertion : Zwitterionic Pd-carboxylate intermediates form, enabling carboxylation .

-

Reductive Elimination : Regeneration of Pd(0) with concurrent C–C bond formation .

Stability and Reactivity Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran-based esters with variations in substituents and stereochemistry. Below is a detailed comparison with key analogs:

Substituent Variations and Physicochemical Properties

*Note: XLogP3 for the target compound is estimated based on structural similarity to analogs.

- Lipophilicity : The tert-butyl phenyl analog (XLogP3 = 5.2) exhibits higher lipophilicity than the target compound (~4.1) due to the bulky, hydrophobic tert-butyl group . The thiophene analog (XLogP3 = 4.6) shows intermediate lipophilicity, influenced by sulfur’s polarizability .

- Hydrogen Bonding : The target compound has six hydrogen bond acceptors (oxygen atoms), similar to the thiophene analog, but fewer than benzotriazole derivatives (e.g., 2-(2'-hydroxyphenyl)benzotriazoles in ), which have additional hydroxyl groups .

Q & A

Q. What are the key synthetic pathways for synthesizing (Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis involves multi-step reactions starting with furan and benzofuran derivatives. Key steps include:

- Condensation : Formation of the benzylidene moiety via acid/base-catalyzed aldol-like condensation (e.g., using 5-methylfuran-2-carbaldehyde and 3-oxo-2,3-dihydrobenzofuran derivatives under reflux in anhydrous solvents like THF or DCM).

- Esterification : Introduction of the tert-butyl ester group using tert-butyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate the Z-isomer, achieving ≥95% purity.

Q. How is the compound structurally characterized?

Critical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene double bond and ester connectivity (e.g., downfield shifts at δ 7.8–8.2 ppm for olefinic protons).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 415.15).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in the solid state.

Q. What analytical techniques ensure purity and isomer separation?

- HPLC : Reverse-phase chromatography (C18 column, 70:30 acetonitrile/water) resolves Z/E isomers. Retention times vary by ~2–3 minutes.

- TLC Monitoring : Hexane/ethyl acetate (3:1) tracks reaction progress, with Rf ~0.5 for the target compound.

Advanced Research Questions

Q. How can Z-isomer selectivity be optimized during synthesis?

- Catalyst Choice : Use mild bases (e.g., pyridine) to favor kinetic Z-selectivity over thermodynamic E-isomers.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-configuration.

- Temperature Control : Low temperatures (0–5°C) reduce isomerization during condensation.

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity using S. aureus ATCC 25923).

- Orthogonal Validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to quantify target binding affinities.

- Impurity Analysis : Use LC-MS to rule out confounding effects from synthetic byproducts (e.g., E-isomers or unreacted intermediates).

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzofuran ring to enhance electrophilic reactivity.

- Analog Synthesis : Compare with derivatives like (Z)-benzyl analogs () or thiophene-substituted variants () to assess bioactivity trends.

- In Silico Docking : Use AutoDock Vina to predict interactions with targets like COX-2 or microbial enzymes.

Q. How can computational modeling predict chemical reactivity and degradation pathways?

- DFT Calculations : Optimize transition states for hydrolysis of the tert-butyl ester (B3LYP/6-31G* level).

- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy via GROMACS).

- Degradation Studies : Model photolytic cleavage of the furan ring under UV light (TD-DFT).

Q. What storage conditions mitigate stability issues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.